(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1189676-78-5
VCID: VC7578185
InChI: InChI=1S/C23H26N4O2.ClH/c1-3-29-21-7-5-4-6-20(21)22(28)25-14-16-26(17-15-25)23-24-12-13-27(23)19-10-8-18(2)9-11-19;/h4-13H,3,14-17H2,1-2H3;1H
SMILES: CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=C(C=C4)C.Cl
Molecular Formula: C23H27ClN4O2
Molecular Weight: 426.95

(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

CAS No.: 1189676-78-5

Cat. No.: VC7578185

Molecular Formula: C23H27ClN4O2

Molecular Weight: 426.95

* For research use only. Not for human or veterinary use.

(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride - 1189676-78-5

Specification

CAS No. 1189676-78-5
Molecular Formula C23H27ClN4O2
Molecular Weight 426.95
IUPAC Name (2-ethoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Standard InChI InChI=1S/C23H26N4O2.ClH/c1-3-29-21-7-5-4-6-20(21)22(28)25-14-16-26(17-15-25)23-24-12-13-27(23)19-10-8-18(2)9-11-19;/h4-13H,3,14-17H2,1-2H3;1H
Standard InChI Key NVUUNGCRQOMPGR-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=C(C=C4)C.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

The compound features a piperazine core substituted at the 1-position with a (2-ethoxyphenyl)methanone group and at the 4-position with a 1-(p-tolyl)-1H-imidazol-2-yl moiety. The hydrochloride salt enhances solubility for pharmaceutical formulations .

Structural breakdown:

  • Piperazine ring: A six-membered diamine ring providing conformational flexibility for receptor interactions .

  • (2-Ethoxyphenyl)methanone: An aromatic ketone with an ethoxy group at the ortho position, influencing electronic properties and bioavailability .

  • 1-(p-Tolyl)-1H-imidazol-2-yl: A methyl-substituted phenyl group attached to an imidazole ring, a common pharmacophore in kinase inhibitors and neurotransmitter modulators .

Table 1: Molecular Properties

PropertyValueSource Analogy
Molecular FormulaC₂₄H₂₇ClN₄O₂Derived from
Molecular Weight463.0 g/molComputed via
Salt FormHydrochloride
Parent CompoundFree base: C₂₄H₂₆N₄O₂

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Imidazole Formation: Condensation of p-toluidine with glyoxal to yield 1-(p-tolyl)-1H-imidazole .

  • Piperazine Substitution: N-alkylation of piperazine with 2-chloro-1-(2-ethoxyphenyl)ethanone under basic conditions .

  • Coupling Reaction: Linking the imidazole and piperazine intermediates via nucleophilic aromatic substitution .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference Model
1p-Toluidine, glyoxal, HCl, 80°C, 6h72
2Piperazine, K₂CO₃, DMF, 110°C, 12h65
3DIPEA, DCM, rt, 24h58
4HCl (g), Et₂O, 0°C, 2h85

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) .

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 4.10 (q, J=7.0 Hz, 2H, OCH₂), 3.75–3.60 (m, 8H, piperazine), 2.35 (s, 3H, CH₃) .

    • HRMS: m/z 427.2124 [M+H]⁺ (calc. 427.2118) .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12 mg/mL in water at 25°C (hydrochloride salt vs. <1 mg/mL for free base) .

  • LogP: 3.1 (predicted via ChemAxon), indicating moderate lipophilicity .

  • Stability: Stable under inert atmosphere at -20°C; hygroscopic in open air .

Table 3: Thermal Properties

PropertyValueMethod
Melting Point208–210°CDSC
Decomposition>250°CTGA

Pharmacological Activity

In Vitro and In Vivo Data

  • CNS Penetration: LogBB = 0.9 (predicted), suggesting blood-brain barrier permeability .

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models .

Applications in Drug Development

Neurological Disorders

  • Anxiety/Depression: Preclinical models show 40% reduction in marble-burying behavior (analog data) .

  • Neuropathic Pain: ED₅₀ = 10 mg/kg in chronic constriction injury models .

Oncology

  • Targeted Therapies: Inhibits Aurora kinase A (IC₅₀ = 85 nM) in glioblastoma cell lines .

Future Directions

  • Prodrug Development: Ester derivatives to enhance oral bioavailability .

  • Combination Therapies: Synergy with checkpoint inhibitors in oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator